1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one
Overview
Description
CVN424, also known as Solengepras, is a first-in-class, potent, brain-penetrant, non-dopaminergic compound that acts as an inverse agonist for the G-protein coupled receptor 6 (GPR6). This compound is being developed primarily for the treatment of Parkinson’s disease. Unlike traditional therapies that flood the brain with dopamine, CVN424 offers a novel approach by selectively modulating GPR6, which is highly expressed in striatal medium spiny neurons on the indirect pathway of the basal ganglia circuit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CVN424 involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the reaction of 2,4-difluorophenol with piperidine to form 2-(4-(2,4-difluorophenoxy)piperidin-1-yl)ethan-1-one. This intermediate is then reacted with tetrahydrofuran-3-amine to yield the final product, ®-1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-((tetrahydrofuran-3-yl)amino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethan-1-one .
Industrial Production Methods
Industrial production of CVN424 involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CVN424 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
CVN424 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study G-protein coupled receptor modulation.
Biology: Helps in understanding the role of GPR6 in neuronal pathways and its impact on motor function.
Medicine: Primarily developed for the treatment of Parkinson’s disease, CVN424 has shown promise in reducing motor fluctuations and improving quality of life in preclinical and clinical studies
Industry: Potential applications in the development of new therapeutic agents targeting G-protein coupled receptors
Mechanism of Action
CVN424 exerts its effects by selectively modulating GPR6, an orphan G-protein coupled receptor. GPR6 is predominantly expressed in the striatal medium spiny neurons of the indirect pathway in the basal ganglia. By acting as an inverse agonist, CVN424 reduces the activity of GPR6, thereby restoring balance in the brain circuitry affected by Parkinson’s disease. This modulation helps to release the “brake” on movement, reducing motor symptoms without the side effects associated with traditional dopaminergic therapies .
Comparison with Similar Compounds
Similar Compounds
RL-338: Another GPR6 inverse agonist with similar properties but different chemical structure.
6-Hydroxydopamine: Used in preclinical models to study Parkinson’s disease but has a different mechanism of action.
Haloperidol: A dopamine receptor antagonist used in the treatment of psychiatric disorders but not selective for GPR6.
Uniqueness of CVN424
CVN424 stands out due to its high selectivity for GPR6 and its ability to penetrate the brain effectively. Unlike traditional dopaminergic therapies, CVN424 offers a non-dopaminergic approach, reducing the risk of side effects such as dyskinesia. Its unique mechanism of action targeting the indirect pathway of the basal ganglia makes it a promising candidate for the treatment of Parkinson’s disease .
Properties
IUPAC Name |
1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWVJQBEXRKOBZ-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)N[C@@H]5CCOC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2254706-21-1 | |
Record name | CVN-424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2254706211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVN-424 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO01711URG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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